molecular formula C10H10ClN3 B12441730 5-(3-Chlorophenyl)-1-methylimidazol-2-amine

5-(3-Chlorophenyl)-1-methylimidazol-2-amine

Cat. No.: B12441730
M. Wt: 207.66 g/mol
InChI Key: ZCDSSCVXZVNIOX-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-1-methylimidazol-2-amine is a heterocyclic compound that features an imidazole ring substituted with a 3-chlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-1-methylimidazol-2-amine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as glyoxal, formaldehyde, and ammonia or an amine.

    Substitution with 3-Chlorophenyl Group: The introduction of the 3-chlorophenyl group can be achieved through a nucleophilic aromatic substitution reaction. This involves reacting the imidazole derivative with a chlorobenzene derivative under basic conditions.

    Methylation: The final step involves the methylation of the imidazole nitrogen using a methylating agent such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding imidazole N-oxides.

    Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Phenyl-substituted imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

5-(3-Chlorophenyl)-1-methylimidazol-2-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized imidazole derivatives.

Biology

In biological research, this compound is studied for its potential as a ligand in enzyme inhibition and receptor binding studies. Its structural features make it a candidate for exploring interactions with biological macromolecules.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific enzymes or receptors. Its derivatives may exhibit antimicrobial, antifungal, or anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-1-methylimidazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The imidazole ring is known to coordinate with metal ions in enzyme active sites, while the chlorophenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1-methylimidazol-2-amine: Similar structure but with the chlorine atom in the para position.

    5-(3-Chlorophenyl)-1,3,4-thiadiazole-2-amine: Contains a thiadiazole ring instead of an imidazole ring.

    3,5-Dichloro-N-(3-chlorophenyl)benzamide: Features a benzamide structure with similar chlorophenyl substitution.

Uniqueness

5-(3-Chlorophenyl)-1-methylimidazol-2-amine is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. The presence of both a chlorophenyl group and a methyl group on the imidazole ring provides a distinct set of properties that can be exploited in various applications.

Properties

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

5-(3-chlorophenyl)-1-methylimidazol-2-amine

InChI

InChI=1S/C10H10ClN3/c1-14-9(6-13-10(14)12)7-3-2-4-8(11)5-7/h2-6H,1H3,(H2,12,13)

InChI Key

ZCDSSCVXZVNIOX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1N)C2=CC(=CC=C2)Cl

Origin of Product

United States

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